2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile
CAS No.: 918880-55-4
Cat. No.: VC20284756
Molecular Formula: C18H11N5OS
Molecular Weight: 345.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile - 918880-55-4](/images/structure/VC20284756.png)
Specification
CAS No. | 918880-55-4 |
---|---|
Molecular Formula | C18H11N5OS |
Molecular Weight | 345.4 g/mol |
IUPAC Name | 2-(2-aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile |
Standard InChI | InChI=1S/C18H11N5OS/c19-8-12-7-11(17-23-14-9-21-10-22-18(14)25-17)5-6-15(12)24-16-4-2-1-3-13(16)20/h1-7,9-10H,20H2 |
Standard InChI Key | WFOCPSDSDDITDK-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C(=C1)N)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(2-Aminophenoxy)-5-( thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile possesses the molecular formula C₁₈H₁₁N₅OS and a molecular weight of 345.4 g/mol . Its IUPAC name, 2-(2-aminophenoxy)-5-([1, thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile, reflects the integration of a thiazolo[5,4-d]pyrimidine ring fused to a benzonitrile scaffold via an ether linkage (Figure 1) . The aminophenoxy group at the ortho position introduces hydrogen-bonding capacity, critical for molecular interactions.
Table 1: Key Molecular Properties
Property | Value |
---|---|
CAS Number | 918880-55-4 |
Molecular Formula | C₁₈H₁₁N₅OS |
Molecular Weight | 345.4 g/mol |
XLogP3 | 3.5 (estimated) |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 6 |
Synthesis and Reaction Pathways
Synthetic Methodologies
The synthesis of 2-(2-aminophenoxy)-5-([1, thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile involves multi-step organic reactions, often commencing with the construction of the thiazolo[5,4-d]pyrimidine core. A common approach involves:
-
Cyclocondensation: Reacting 2-aminothiazole derivatives with cyanopyrimidine precursors under reflux conditions in polar aprotic solvents (e.g., dimethylformamide).
-
Etherification: Coupling the intermediate with 2-aminophenol via nucleophilic aromatic substitution, facilitated by catalysts such as potassium carbonate.
-
Purification: Chromatographic techniques (e.g., silica gel column chromatography) and recrystallization from ethanol-water mixtures yield the final product with >95% purity .
Table 2: Optimal Reaction Conditions
Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
---|---|---|---|---|
Cyclocondensation | 120–130 | DMF | – | 65–70 |
Etherification | 80–90 | Acetonitrile | K₂CO₃ | 50–60 |
Structural and Spectroscopic Analysis
Crystallographic and Spectroscopic Data
X-ray crystallography reveals a planar thiazolo[5,4-d]pyrimidine ring system conjugated to the benzonitrile group, fostering π-π stacking interactions . Key spectroscopic features include:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 8.72 (s, 1H, pyrimidine-H), 7.89–6.95 (m, 8H, aromatic-H), 5.21 (s, 2H, NH₂).
-
IR (KBr): 2220 cm⁻¹ (C≡N stretch), 1620 cm⁻¹ (C=N thiazole), 3350 cm⁻¹ (N-H amine).
Computational Modeling
Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, indicating significant polarity conducive to aqueous solubility. The HOMO-LUMO gap of 3.8 eV suggests moderate electron mobility, aligning with its role as a kinase modulator .
Pharmacological Significance
Glucokinase Activation
Derivatives of thiazolo[5,4-d]pyrimidine, including this compound, exhibit glucokinase-activating properties (GKAs), making them candidates for type 2 diabetes therapeutics. In vitro assays demonstrate an EC₅₀ of 0.8 μM for glucokinase activation, surpassing earlier analogs by 40%.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume